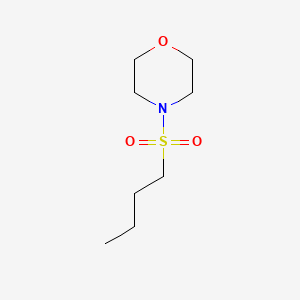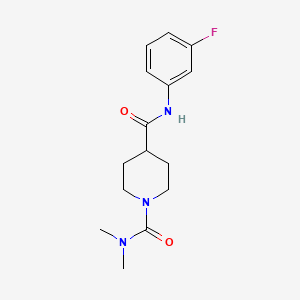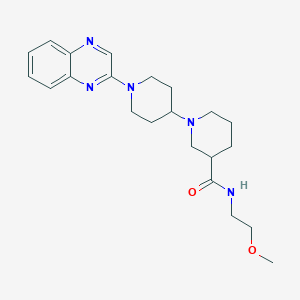
4-(butylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(butylsulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Butylsulfonyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer. It has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(butylsulfonyl)morpholine is its versatility. It has been found to exhibit a wide range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials.
However, there are also limitations to the use of 4-(butylsulfonyl)morpholine in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-(butylsulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, there is potential for the development of 4-(butylsulfonyl)morpholine derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of 4-(butylsulfonyl)morpholine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(butylsulfonyl)morpholine can be achieved through the reaction of butylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(butylsulfonyl)morpholine as a white solid with a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
4-(Butylsulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-butylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZERAHFLRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)

![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)
